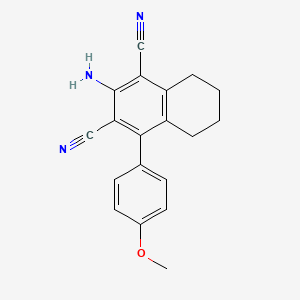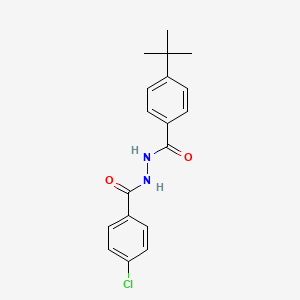
2-amino-4-(4-methoxyphenyl)-5,6,7,8-tetrahydro-1,3-naphthalenedicarbonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-amino-4-(4-methoxyphenyl)-5,6,7,8-tetrahydro-1,3-naphthalenedicarbonitrile, also known as AMT, is a chemical compound that belongs to the class of naphthalene derivatives. It has been studied for its potential applications in scientific research, particularly in the field of neuroscience.
作用機序
The mechanism of action of 2-amino-4-(4-methoxyphenyl)-5,6,7,8-tetrahydro-1,3-naphthalenedicarbonitrile involves its agonistic effects on the 5-HT2A receptor and its affinity for the dopamine transporter. The activation of the 5-HT2A receptor by this compound leads to the release of various neurotransmitters such as dopamine, norepinephrine, and acetylcholine. This results in the modulation of various neurological processes such as mood, cognition, and perception. The affinity of this compound for the dopamine transporter leads to the inhibition of dopamine reuptake, which results in an increase in the concentration of dopamine in the brain.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. It has been shown to increase the release of various neurotransmitters such as dopamine, norepinephrine, and acetylcholine. This results in the modulation of various neurological processes such as mood, cognition, and perception. This compound has also been shown to have an affinity for the dopamine transporter, which leads to the inhibition of dopamine reuptake, resulting in an increase in the concentration of dopamine in the brain.
実験室実験の利点と制限
One advantage of using 2-amino-4-(4-methoxyphenyl)-5,6,7,8-tetrahydro-1,3-naphthalenedicarbonitrile in lab experiments is its high yield and cost-effectiveness. It is also relatively easy to synthesize, making it a convenient compound to work with. However, one limitation of using this compound in lab experiments is its potential for abuse. It is important to handle this compound with care and to follow appropriate safety protocols.
将来の方向性
There are several future directions for the study of 2-amino-4-(4-methoxyphenyl)-5,6,7,8-tetrahydro-1,3-naphthalenedicarbonitrile. One potential direction is the investigation of its potential therapeutic applications in the treatment of neurological disorders such as Parkinson's disease and schizophrenia. Another direction is the study of its effects on other neurotransmitter systems, such as the glutamate and GABA systems. Additionally, further research could be conducted to investigate the potential for the development of new compounds based on the structure of this compound.
合成法
The synthesis of 2-amino-4-(4-methoxyphenyl)-5,6,7,8-tetrahydro-1,3-naphthalenedicarbonitrile involves the reaction of 4-methoxybenzaldehyde with 2-nitrobenzaldehyde in the presence of ammonium acetate and acetic acid to form this compound. The yield of this reaction is relatively high, making it a cost-effective method for producing this compound.
科学的研究の応用
2-amino-4-(4-methoxyphenyl)-5,6,7,8-tetrahydro-1,3-naphthalenedicarbonitrile has been studied for its potential applications in scientific research, particularly in the field of neuroscience. It has been shown to have agonistic effects on the 5-HT2A receptor, which is a subtype of the serotonin receptor. This receptor is involved in the regulation of mood, cognition, and perception. This compound has also been shown to have an affinity for the dopamine transporter, which is a protein that regulates the concentration of dopamine in the brain. This makes it a potential candidate for studying the role of dopamine in various neurological disorders such as Parkinson's disease and schizophrenia.
特性
IUPAC Name |
2-amino-4-(4-methoxyphenyl)-5,6,7,8-tetrahydronaphthalene-1,3-dicarbonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17N3O/c1-23-13-8-6-12(7-9-13)18-15-5-3-2-4-14(15)16(10-20)19(22)17(18)11-21/h6-9H,2-5,22H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AZWLMGINFLARSO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=C(C(=C(C3=C2CCCC3)C#N)N)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[4-methyl-6-(1-piperidinyl)-2-pyrimidinyl]phenol](/img/structure/B5721722.png)
![N-[2-(benzylamino)-1-cyclohexylidene-2-oxoethyl]benzamide](/img/structure/B5721733.png)

![N-methyl-3-oxo-3H-benzo[f]chromene-2-carboxamide](/img/structure/B5721747.png)
phosphinic acid](/img/structure/B5721762.png)

![N-[2-chloro-5-(propionylamino)phenyl]-1,3-benzodioxole-5-carboxamide](/img/structure/B5721768.png)
![isopropyl [5-(aminocarbonyl)-10,11-dihydro-5H-dibenzo[b,f]azepin-3-yl]carbamate](/img/structure/B5721772.png)
![N'-{[2-(2-chlorophenoxy)acetyl]oxy}-4-pyridinecarboximidamide](/img/structure/B5721793.png)
![N-(4-methoxyphenyl)-4-[(methylsulfonyl)amino]benzamide](/img/structure/B5721811.png)

![2-chloro-N-{2-[(4-fluorophenyl)amino]-2-oxoethyl}benzamide](/img/structure/B5721818.png)
![8-{[2-(diethylamino)ethyl]amino}-7-(4-fluorobenzyl)-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B5721824.png)
![N~2~-[(4-fluorophenyl)sulfonyl]-N~1~-phenylglycinamide](/img/structure/B5721827.png)